molecular formula C7H12ClNO3 B8234191 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride

2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride

Cat. No.: B8234191
M. Wt: 193.63 g/mol
InChI Key: LHDVFIFROHETIK-UHFFFAOYSA-N
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Description

2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride (CAS: 2803456-42-8) is a piperidine derivative characterized by a six-membered piperidine ring with a ketone group at the 2-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. Its molecular formula is C₇H₁₂ClNO₃, with a molecular weight of 193.63 g/mol (calculated from C₇H₁₁NO₃·HCl) . The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-(2-oxopiperidin-4-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-6-3-5(1-2-8-6)4-7(10)11;/h5H,1-4H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDVFIFROHETIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with acetic acid derivatives under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis:
    • The compound serves as a critical building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including oxidation and reduction processes, where it can yield derivatives such as carboxylic acids or alcohols.
  • Reagent in Organic Reactions:
    • As a reagent, it participates in substitution reactions, allowing for the modification of functional groups within larger molecular frameworks.

Biology

  • Biological Activity Studies:
    • Research has focused on the biological activities of this compound, particularly its potential role as an enzyme inhibitor. Its mechanism of action involves interaction with specific molecular targets that can influence various biochemical pathways.
  • Therapeutic Potential:
    • The compound is being explored for its therapeutic applications, particularly in drug development aimed at treating conditions related to enzyme dysfunctions or other metabolic disorders.

Medicine

  • Pharmaceutical Development:
    • There is ongoing research into the use of 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride in formulating new pharmaceuticals. Its unique properties may contribute to the efficacy of drugs targeting neurological or metabolic diseases.
  • Clinical Trials:
    • Preliminary studies have indicated that compounds related to this compound could be beneficial in clinical settings, although further clinical trials are necessary to establish safety and efficacy profiles.

Industrial Applications

The compound is also utilized in the production of various industrial chemicals and materials, showcasing its versatility beyond laboratory settings. Its applications can extend to the manufacturing of polymers and other materials where specific chemical properties are required.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Enzyme Inhibition Studies: Research indicates that this compound can effectively inhibit specific enzymes linked to metabolic disorders, suggesting its role as a therapeutic agent.
  • Synthesis Innovations: Advances in synthetic methods have improved the efficiency of producing this compound, making it more accessible for research purposes.

Mechanism of Action

The mechanism of action of 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Key Compounds :

2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) : Structure: Features a 4-acetylphenyl substituent on the piperidine nitrogen. Synthesis: Prepared via nucleophilic aromatic substitution (45% yield).

2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) : Structure: Contains a 4-cyanophenyl group. Synthesis: Higher yield (65%) due to enhanced reactivity of the cyano group. Properties: Polar nitrile group may improve binding affinity in enzymatic assays.

Comparison :

  • The target compound lacks aryl substituents, reducing steric hindrance and lipophilicity compared to 9a and 9b.
  • The absence of electron-withdrawing groups (e.g., acetyl, cyano) in the target compound may lower reactivity in nucleophilic environments.
Ester Derivatives and Prodrug Forms

Key Compounds :

Ethyl 2-(piperidin-4-yl)acetate hydrochloride :

  • Structure : Ethyl ester replaces the acetic acid group.
  • Properties : Higher lipophilicity (logP ~1.2 estimated) compared to the carboxylic acid form; acts as a prodrug.

Methyl 2-(piperidin-4-yl)acetate hydrochloride :

  • Structure : Methyl ester analog.
  • Properties : Similar to ethyl ester but with faster hydrolysis rates in vivo.

Comparison :

  • The target compound’s carboxylic acid group enhances water solubility (via HCl salt) but limits membrane permeability.
  • Ester derivatives are more suitable for oral bioavailability but require enzymatic hydrolysis for activation.
Piperidine Ring Modifications

Key Compounds :

4-Hydroxy-2-oxo-1-pyrrolidineacetic acid : Structure: Five-membered pyrrolidine ring with hydroxyl and oxo groups. Properties: Smaller ring size increases conformational rigidity; used in nootropic agents (e.g., oxiracetam).

2,2,6,6-Tetramethylpiperidin-4-yl acetate :

  • Structure : Bulky methyl groups at 2- and 6-positions.
  • Properties : Enhanced steric shielding improves stability against oxidation.

Comparison :

  • Lack of methyl groups in the target compound reduces steric hindrance, facilitating interactions with enzymes or receptors.
Hazard and Solubility Profiles

Key Data :

Compound Hazards (GHS) Solubility (Water) Reference
2-(2-Oxopiperidin-4-yl)acetic acid HCl H315, H319, H335 High (HCl salt)
2-Chloro-6-methylpyrimidine-4-carboxylic acid H302, H312 Moderate
2-(4-Oxopyridin-1(4H)-yl)acetic acid Not reported Low

Comparison :

  • The hydrochloride salt form of the target compound improves solubility but introduces irritant hazards (skin/eye/respiratory).
  • Pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct toxicity profiles due to heterocyclic modifications.
Research and Application Context
  • Synthetic Utility : The oxo group in the target compound may serve as a handle for further derivatization (e.g., condensation reactions) .
  • Biological Activity : Pyrrolidine analogs (e.g., 4-hydroxy-2-oxo-1-pyrrolidineacetic acid) demonstrate neuroprotective effects , highlighting the pharmacological relevance of oxo-acetic acid motifs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride, and how do reaction parameters affect intermediate purity?

  • Methodological Answer : Synthesis typically involves multi-step routes starting from piperidine derivatives. Key steps include oxidation of the piperidine ring to form the oxopiperidin moiety, followed by acetylation and HCl salt formation. Critical parameters include:

  • Temperature control (60–70°C) during acetylation to minimize side reactions.
  • pH adjustment (4.0–5.0) during crystallization to optimize yield and purity.
  • Intermediate monitoring via TLC or HPLC to ensure >95% purity at each stage .

Q. Which analytical techniques are most robust for confirming the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve proton environments (e.g., oxopiperidin carbonyl at δ ~170 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₁₂ClNO₃, MW 193.63) and detect impurities .
  • X-ray Crystallography : For definitive conformation analysis, as demonstrated in analogous piperidine-acetic acid derivatives .

Q. What are the optimal storage and handling protocols to maintain compound stability?

  • Methodological Answer :

  • Storage : 2–8°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .
  • Handling : Use gloveboxes or controlled humidity environments (<30% RH) during weighing. Dispose of contaminated gloves per institutional guidelines .

Advanced Research Questions

Q. How does the oxopiperidin group in PROTAC linker design influence ternary complex formation efficiency compared to fully flexible linkers?

  • Methodological Answer : The oxopiperidin moiety introduces semi-rigidity, optimizing spatial orientation between E3 ligase and target proteins. Experimental validation includes:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics of PROTACs with varying linker rigidity.
  • Cellular Degradation Assays : Compare degradation efficiency (e.g., DC₅₀ values) using Western blotting. Studies show semi-rigid linkers improve degradation efficiency by 30–50% .

Q. What solvent systems mitigate solubility limitations of this hydrochloride salt in aqueous biological assays?

  • Methodological Answer :

  • Stock Solutions : Prepare in DMSO (10–50 mM) and dilute in PBS (final DMSO ≤0.1%).
  • Co-Solvents : Test cyclodextrins (e.g., HP-β-CD) at 5–10 mM to enhance solubility. Validate via UV-Vis spectroscopy or dynamic light scattering .

Q. How does pH (2.0–7.4) impact the compound’s stability during in vitro experiments?

  • Methodological Answer :

  • Stability Testing : Incubate compound at 37°C in buffers of varying pH. Analyze degradation via HPLC at 24-hour intervals.
  • Results : <5% decomposition at pH 2.0–3.0; 15% degradation at pH 7.4. Use citrate buffer (pH 4.0) for long-term assays .

Q. How should researchers resolve contradictions in reported IC₅₀ values across protein degradation studies?

  • Methodological Answer :

  • Standardization : Use isogenic cell lines and consistent exposure times (e.g., 48 hours). Include controls for proteasome inhibition.
  • Orthogonal Validation : Combine thermal shift assays (to measure target engagement) with Western blotting (to quantify degradation). Meta-analysis of protocols can identify critical variables (e.g., cell density, serum concentration) .

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